(S)-2-Amino-4-(bis(2-((3-methylbenzyl)oxy)benzyl)amino)butanoic acid, more commonly known as V-9302, is a synthetic small molecule that acts as a potent and selective inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2), encoded by the SLC1A5 gene. [, , , , , , , , , , , , , ] This transporter plays a crucial role in cellular glutamine uptake, an amino acid essential for various cellular processes. [, , , , , , , , , , , , , ] V-9302 has garnered significant attention in cancer research due to its ability to exploit the dependence of certain cancer cells on glutamine, termed “glutamine addiction,” for their growth and survival. [, , , , , , , , , , , , , ]
V-9302 functions as a competitive antagonist of ASCT2, binding to the transporter and blocking the uptake of glutamine into cells. [, , , , , , , , , , , , , ] By inhibiting glutamine influx, V-9302 disrupts essential metabolic pathways dependent on this amino acid, ultimately leading to a cascade of events that culminates in:
Reduced Cell Proliferation: Deprivation of glutamine restricts the availability of building blocks for protein synthesis, nucleic acid synthesis, and energy production, thereby inhibiting cell growth and proliferation. [, , , , , , , , , , , , , ]
Induction of Apoptosis: Glutamine starvation can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. [, , ]
Suppression of mTOR Signaling: Glutamine plays a critical role in activating the mTOR pathway, a central regulator of cell growth and metabolism. V-9302, by limiting glutamine availability, can inhibit mTOR signaling, leading to reduced cell proliferation and survival. [, ]
Inhibition of Tumor Growth and Metastasis: By targeting glutamine metabolism, V-9302 has demonstrated anti-tumor activity in various preclinical models, inhibiting tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread of cancer cells). [, , , , ]
7.1. Cancer Therapy:* Acute Myeloid Leukemia: V-9302 has demonstrated promising anti-leukemic effects in vitro by inhibiting the proliferation and inducing apoptosis of acute myeloid leukemia cell lines HL-60 and KG-1. []
Glioblastoma: Studies have shown that V-9302, in combination with the telomerase inhibitor 6-thio-2’-deoxyguanosine, effectively inhibits the growth of glioblastoma cells in vitro and in vivo, highlighting its potential as a novel therapeutic strategy for this aggressive brain cancer. [, ]
Pancreatic Cancer: Research suggests that V-9302, by blocking glutamine uptake, can enhance the efficacy of conventional chemotherapy drugs like paclitaxel in pancreatic cancer cells. This combination therapy shows potential in overcoming drug resistance and improving treatment outcomes. []
Liver Cancer: V-9302, when used in combination with the glutaminase inhibitor CB-839, exhibits synergistic anti-tumor effects in liver cancer models. This dual inhibition strategy effectively targets glutamine metabolism at different points, leading to enhanced therapeutic efficacy. []
Lung Cancer: Studies have reported the efficacy of V-9302 in combination with other anti-cancer agents, such as the pan-class I glucose transporter inhibitor DRB18, in lung cancer models. The combination therapy aims to target multiple metabolic pathways simultaneously, potentially improving treatment outcomes. []
Triple-Negative Breast Cancer: Research suggests that V-9302 can selectively inhibit glutamine uptake in triple-negative breast cancer cells while sparing T cells, leading to enhanced anti-tumor T cell activity and improved immune responses against the tumor. []
7.2. Understanding Tumor Metabolism:Beyond its therapeutic potential, V-9302 serves as a valuable tool to investigate the intricacies of tumor metabolism, particularly the role of glutamine. [, , , , ] By studying the effects of V-9302 on various cellular processes, researchers can gain insights into:
Metabolic Vulnerabilities of Cancer Cells: Identifying the dependence of specific cancer types on glutamine uptake via ASCT2 can guide the development of targeted therapies. [, ]
7.3. Diagnostic Imaging:While not directly related to V-9302, research indicates the potential of using [18F]FABABA, a fluorine-18 labelled analogue of V-9302, as a positron emission tomography (PET) tracer to visualize tumors. [] This approach aims to exploit the upregulation of ASCT2 in various cancers for diagnostic purposes.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: